Ethene;2-methylprop-2-enoic acid
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Overview
Description
Ethene;2-methylprop-2-enoic acid is a copolymer formed from the polymerization of 2-propenoic acid, 2-methyl- and ethene. This compound is known for its versatility and is used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The polymerization of 2-propenoic acid, 2-methyl- with ethene typically involves free radical polymerization. This process can be initiated using thermal or photochemical methods. The reaction is carried out in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in a continuous reactor system. The monomers are fed into the reactor along with the initiator, and the reaction is maintained at a specific temperature and pressure to ensure optimal polymerization. The resulting polymer is then purified and processed into the desired form, such as pellets or films.
Chemical Reactions Analysis
Types of Reactions
Ethene;2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting carboxylic acid groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acid groups.
Reduction: Formation of alcohol groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethene;2-methylprop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound dressings and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of Ethene;2-methylprop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, enhancing the polymer’s adhesive properties. Additionally, the polymer’s structure allows for flexibility and durability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but with different monomer units, leading to variations in properties.
2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene: Contains additional monomer units, resulting in different mechanical and chemical properties.
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene: Similar backbone structure but with different functional groups, affecting its reactivity and applications.
Uniqueness
Ethene;2-methylprop-2-enoic acid is unique due to its combination of flexibility, chemical resistance, and adhesive properties. These characteristics make it highly versatile and suitable for a wide range of applications in various fields.
Properties
CAS No. |
25053-53-6 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
ethene;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C2H4/c1-3(2)4(5)6;1-2/h1H2,2H3,(H,5,6);1-2H2 |
InChI Key |
XSMJZKTTXZAXHD-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.C=C |
Canonical SMILES |
CC(=C)C(=O)O.C=C |
25053-53-6 | |
Origin of Product |
United States |
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